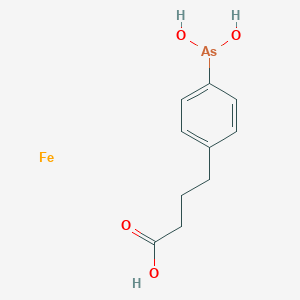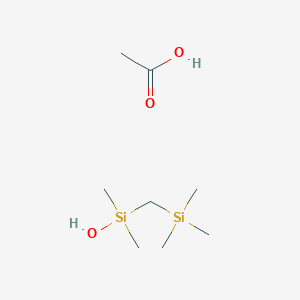
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂ and a molecular weight of 222.429 g/mol . This compound features a trimethylsilyl group, which is a functional group in organic chemistry characterized by its chemical inertness and large molecular volume . The presence of the trimethylsilyl group makes this compound useful in various applications, particularly in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethylsilanediol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through distillation or chromatography techniques.
化学反応の分析
Types of Reactions
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
科学的研究の応用
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in drug development.
作用機序
The mechanism of action of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane involves the formation of reactive intermediates through the cleavage of the trimethylsilyl group. These intermediates can then participate in various chemical reactions, such as radical-based reductions and hydrosilylation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Tetramethylsilane: A related compound with a similar structure but different reactivity.
Uniqueness
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is unique due to its combination of the trimethylsilyl group with acetic acid and hydroxy-dimethyl groups. This unique structure imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis, material science, and analytical chemistry .
特性
CAS番号 |
5089-53-2 |
|---|---|
分子式 |
C8H22O3Si2 |
分子量 |
222.43 g/mol |
IUPAC名 |
acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane |
InChI |
InChI=1S/C6H18OSi2.C2H4O2/c1-8(2,3)6-9(4,5)7;1-2(3)4/h7H,6H2,1-5H3;1H3,(H,3,4) |
InChIキー |
HUTMSAFSXOUMRX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(C)C[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


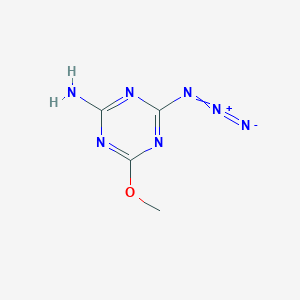
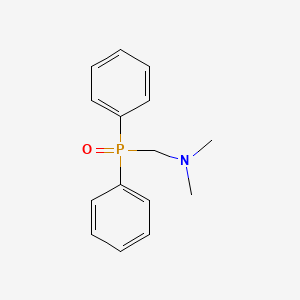
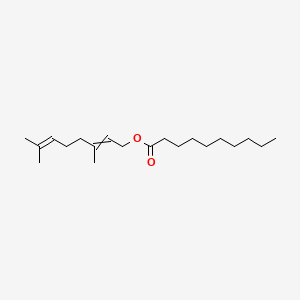

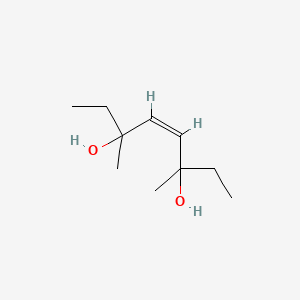
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
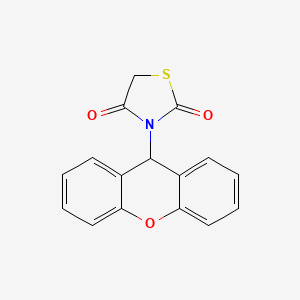
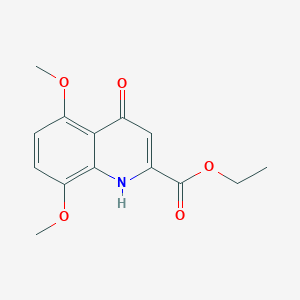
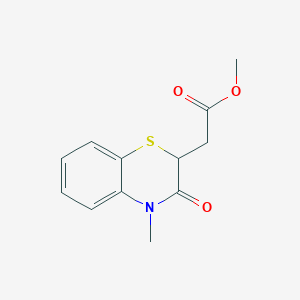
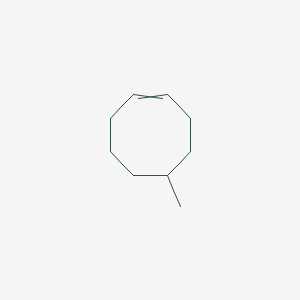
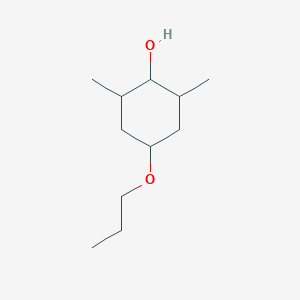

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
